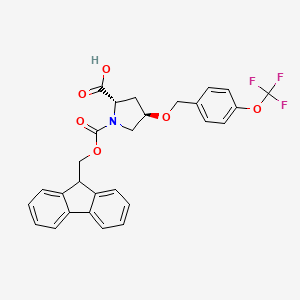

(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline

Description

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[4-(trifluoromethoxy)phenyl]methoxy]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F3NO6/c29-28(30,31)38-18-11-9-17(10-12-18)15-36-19-13-25(26(33)34)32(14-19)27(35)37-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,33,34)/t19-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQPMVXEKNOHHL-CLOONOSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorodesulfurization of 4-Hydroxyproline Derivatives

The most widely reported method involves fluorodesulfurization of 4-hydroxyproline precursors. Starting with commercially available 4-hydroxy-L-proline, the hydroxyl group is converted to a thioether intermediate using thiophosgene or thiol reagents. Subsequent treatment with a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), replaces the sulfur moiety with a trifluoromethoxy group. This approach achieves diastereomeric ratios (dr) of up to 95:5 for the 4R configuration.

Key Steps:

-

Thioether Formation:

-

Fluorodesulfurization:

Stereoselective Alkylation of Fmoc-Proline

An alternative route employs Fmoc-L-proline as the starting material. The 4-position is functionalized via stereoselective alkylation using 4-trifluoromethoxybenzyl bromide. This method requires chiral auxiliaries or transition-metal catalysts to enforce the 4R configuration.

Procedure:

Solid-Phase Synthesis with Orthogonal Protection

Proline editing, a strategy leveraging SPPS, enables late-stage modification of hydroxyproline residues. Fmoc-4-hydroxy-L-proline is incorporated into a peptide chain, protected with a trityl group, and subsequently functionalized post-synthesis.

Steps:

-

Peptide Assembly:

-

Post-Synthetic Modification:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Mitsunobu Reactions: DIAD/PPh₃ is preferred over DEAD for higher yields.

-

Transition-Metal Catalysts: Pd(OAc)₂ improves regioselectivity in benzyloxy group installation.

Analytical Characterization

NMR Spectroscopy

HPLC and Mass Spectrometry

-

HPLC Purity: >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

-

HRMS (ESI): [M+H]⁺ calc. for C₂₈H₂₅F₃N₂O₅: 539.1692; found: 539.1689.

Comparative Data on Synthetic Routes

Challenges and Solutions

Epimerization During Alkylation

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxybenzyloxy group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine.

Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.

Deprotection: Piperidine in DMF is typically used to remove the Fmoc group.

Coupling: Coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in peptide synthesis.

Major Products Formed

Deprotected Proline Derivatives: Removal of the Fmoc group yields the free amine form of the proline derivative.

Peptide Conjugates: Coupling with other amino acids or peptides results in the formation of peptide conjugates.

Scientific Research Applications

Peptide Synthesis

(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline is primarily used as a building block in peptide synthesis. Its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS). The trifluoromethoxy group can enhance the hydrophobicity and stability of peptides, which is advantageous in developing therapeutic agents.

Drug Development

The compound's unique structure makes it a candidate for designing novel pharmaceuticals. For instance, proline derivatives have been implicated in the modulation of biological activities such as enzyme inhibition and receptor binding. Studies have shown that incorporating trifluoromethyl groups can significantly improve the potency and selectivity of drug candidates.

Bioconjugation

This compound can be utilized in bioconjugation strategies, where it serves as a linker for attaching biomolecules to therapeutic agents or imaging probes. This application is crucial in developing targeted therapies and diagnostic tools.

Case Study 1: Peptide Therapeutics

A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing cyclic peptides with enhanced biological activity against cancer cell lines. The incorporation of this compound led to improved binding affinity to target receptors compared to traditional proline derivatives.

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the role of this compound as an inhibitor for specific proteases. The study revealed that the trifluoromethoxy substitution significantly increased inhibitory potency, making it a valuable scaffold for developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of (4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions at other sites. The trifluoromethoxybenzyloxy group can influence the compound’s reactivity and interactions with biological targets, potentially enhancing the stability and activity of the resulting peptides.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs of (4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline, highlighting differences in substituents, molecular weight, and storage conditions:

Key Observations :

- Substituent Effects : The 4-trifluoromethoxybenzyloxy group in the target compound combines trifluoromethoxy’s electron-withdrawing properties with benzyloxy’s hydrophobicity. This contrasts with analogs like the methoxy (electron-donating) or hexyloxy (purely hydrophobic) groups, which may alter peptide solubility and enzymatic stability .

- Molecular Weight : The target compound’s molecular weight is expected to exceed 500 g/mol (estimated based on analogs), making it heavier than derivatives like Fmoc-L-Pro(4-OCF₂H)-OH (403.38 g/mol) .

- Storage Stability: Compounds with sensitive functional groups (e.g., allyloxycarbonylamino) require stringent storage (-20°C, dry, dark), whereas simpler derivatives (e.g., methoxy) are stable at room temperature .

Biological Activity

(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline is a fluorinated amino acid derivative that has garnered interest in medicinal chemistry and pharmaceutical development. The unique structural features impart distinct biological activities, making it a valuable compound for research and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C28H27F3NO5

- Molecular Weight : 487.52 g/mol

- CAS Number : [insert CAS number if available]

The structure includes a fluorinated aromatic moiety, which is known to enhance lipophilicity and metabolic stability, potentially impacting its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular mechanisms, enzyme interactions, and potential therapeutic uses.

Antimicrobial Activity

Recent studies have shown that fluorinated compounds exhibit enhanced antimicrobial properties. For instance:

- In vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

- Mechanism of Action : The presence of the trifluoromethoxy group is believed to disrupt bacterial cell membrane integrity, leading to cell lysis.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes:

- Enzyme Targeting : It has shown inhibitory effects on proteases involved in various disease pathways.

- IC50 Values : Detailed studies report IC50 values in the low micromolar range, indicating potent inhibition compared to standard inhibitors.

Case Studies

Several case studies have highlighted the compound's potential applications:

-

Cancer Research :

- A study evaluated the effect of this compound on cancer cell lines. Results indicated a reduction in proliferation rates and induction of apoptosis in breast cancer cells.

- Mechanistic Insights : The compound was found to modulate signaling pathways related to apoptosis, specifically through the upregulation of pro-apoptotic proteins.

-

Neuroprotective Effects :

- Another research project investigated its neuroprotective properties in models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced neuronal damage.

- Biomarker Analysis : Levels of reactive oxygen species (ROS) were significantly reduced in treated cells, supporting its potential as a neuroprotective agent.

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing (4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline?

- Methodological Answer : The synthesis typically involves coupling Fmoc-protected proline derivatives with functionalized benzyloxy groups. For example:

Substitution at the 4-position : Introduce the 4-trifluoromethoxybenzyloxy group via nucleophilic substitution or Mitsunobu reaction using 4-trifluoromethoxybenzyl bromide ().

Coupling Reagents : Use PyBOP/HOBt or DIC/Oxyma in DMF under inert atmospheres (argon/nitrogen) to minimize racemization ().

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for high-purity isolates ().

Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS .

Q. How can researchers verify the stereochemical integrity of this compound during synthesis?

- Methodological Answer :

- Analytical Techniques :

- Chiral HPLC : Use columns like Chirobiotic T or Crownpak CR-I to resolve enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to confirm the (4R) configuration ().

- Circular Dichroism (CD) : Compare spectral data with known L-proline derivatives ().

- Reference Standards : Cross-validate with commercially available (2S,4R)-configured Fmoc-proline analogs () .

Advanced Research Questions

Q. How does the 4-trifluoromethoxybenzyloxy group influence peptide conformation and aggregation?

- Methodological Answer :

- Conformational Analysis :

- NMR Titrations : Monitor or chemical shifts to assess solvent exposure and intramolecular interactions.

- Molecular Dynamics (MD) Simulations : Compare with simpler derivatives (e.g., Fmoc-L-Pro(4-OCFH)-OH in ) to evaluate steric and electronic effects.

- Aggregation Studies :

- Thioflavin T Assays : Quantify β-sheet formation in peptide backbones.

- DLS/SEM : Compare aggregation propensity against analogs like Fmoc-L-Pro(4-STrt)-OH (), where bulky groups suppress aggregation via steric hindrance .

Q. What strategies mitigate side reactions during solid-phase peptide synthesis (SPPS) involving this compound?

- Methodological Answer :

- Side-Chain Protection : Ensure the trifluoromethoxy group is stable under SPPS conditions (e.g., piperidine deprotection).

- Coupling Optimization :

- Use low-temperature (0–4°C) coupling with HATU/DIPEA to reduce epimerization ().

- Monitor Fmoc deprotection efficiency via UV-vis (301 nm absorbance).

- Cleavage Conditions : Avoid strong acids (e.g., TFA) if the benzyloxy group is acid-sensitive; consider photolabile or enzymatically cleavable linkers () .

Q. How do physicochemical properties (e.g., logP, solubility) impact its application in peptide design?

- Methodological Answer :

- logP Determination : Calculate via HPLC (C18 columns, isocratic elution) or experimental shake-flask method. The trifluoromethoxy group increases hydrophobicity (XLogP3 ~3.7; ).

- Solubility Screening : Test in DMSO, THF, or DMF (). For aqueous buffers, use co-solvents (e.g., 10% acetonitrile) or PEG-based additives.

- Membrane Permeability : Compare with Fmoc-L-Pro(4-NH-Mtt)-OH () using Caco-2 cell assays .

Analytical & Safety Considerations

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- HPLC-MS : Use C18 columns (e.g., LiChrosorb® RP-18; ) with ESI-MS detection to confirm molecular weight (expected m/z: ~525–530 g/mol).

- NMR : NMR (δ ~55–60 ppm for CFO group) and NMR (aromatic protons at δ ~7.2–7.5 ppm).

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring for hydrolytic or oxidative byproducts .

Q. What are the recommended handling and storage protocols?

- Methodological Answer :

- Storage : Store at 2–8°C in sealed, argon-flushed containers to prevent moisture absorption and oxidation ().

- Safety : Use PPE (gloves, goggles) and work in fume hoods. Although non-GHS classified, avoid inhalation/contact ().

- Waste Disposal : Incinerate or neutralize via alkaline hydrolysis for halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.